Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS 1946823-78-4) is a synthetic pyrazole derivative featuring a 2-fluorobenzyl group at N1, a trifluoromethyl group at C5, and a methyl ester at C3. With a molecular formula of C₁₃H₁₀F₄N₂O₂ and a molecular weight of 302.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where fluorinated pyrazoles are valued for enhanced metabolic stability and target binding.

Molecular Formula C13H10F4N2O2
Molecular Weight 302.22 g/mol
Cat. No. B12222564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Molecular FormulaC13H10F4N2O2
Molecular Weight302.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=CC=C2F
InChIInChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3
InChIKeyZZRRNPBJCYFSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: A Fluorinated Pyrazole Building Block for Agrochemical and Pharmaceutical Research


Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS 1946823-78-4) is a synthetic pyrazole derivative featuring a 2-fluorobenzyl group at N1, a trifluoromethyl group at C5, and a methyl ester at C3 . With a molecular formula of C₁₃H₁₀F₄N₂O₂ and a molecular weight of 302.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where fluorinated pyrazoles are valued for enhanced metabolic stability and target binding .

Why Positional Isomerism Matters: The 2-Fluorobenzyl vs. 4-Fluorobenzyl Distinction in Pyrazole Intermediates


Although computed physicochemical properties (XLogP3, TPSA, molecular weight) are nearly identical between methyl 1-(2-fluorobenzyl)- and 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate isomers , generic interchange is not advisable. The ortho-fluorine substitution alters the dihedral angle of the benzyl group, which can influence π-stacking interactions, hydrogen-bond acceptor geometries, and steric complementarity within enzyme active sites [1]. In related trifluoromethylpyrazole series, the 2-fluorobenzyl orientation has been shown to confer preferential binding affinity for targets such as hematopoietic prostaglandin D synthase (HPGDS), with IC₅₀ values as low as 26 nM [1]. Substituting the 4-fluorobenzyl isomer without validation may compromise target engagement and downstream biological activity.

Quantitative Differentiation Evidence: Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate vs. Closest Analogs


Identical Computed Lipophilicity (XLogP3) Between 2-Fluorobenzyl and 4-Fluorobenzyl Isomers

The target compound and its 4-fluorobenzyl positional isomer both exhibit an XLogP3 value of 3.0, as reported by BOC Sciences product datasheets . This indicates equivalent predicted passive membrane permeability; therefore, differentiation in biological systems must arise from target-specific binding rather than passive distribution.

Lipophilicity Drug-likeness Permeability

Equivalent Topological Polar Surface Area (TPSA) Between 2- and 4-Fluorobenzyl Pyrazole Esters

Both the 2-fluorobenzyl target and the 4-fluorobenzyl comparator share a computed topological polar surface area of 44.1 Ų, as listed in BOC Sciences datasheets . This value falls well below the 140 Ų threshold commonly associated with favorable oral absorption, suggesting equivalent predicted oral bioavailability for the two isomers.

Oral bioavailability TPSA Drug design

Commercial Purity Benchmark: 95%+ for Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Chemenu lists the target compound with a purity of ≥95% . This purity level is typical for research-grade building blocks and ensures consistent performance in downstream synthetic transformations. No direct purity comparison is available for the 4-fluorobenzyl analog from the same vendor, but procurement decisions should verify batch-specific certificates of analysis.

Purity Procurement Reproducibility

Class-Level Inference: 2-Fluorobenzyl Orientation Enhances Target Binding Affinity in Trifluoromethylpyrazole Series

In a related series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, the 2-fluorobenzyl-substituted analog (CHEMBL3425953) inhibited human hematopoietic prostaglandin D synthase (HPGDS) with an IC₅₀ of 26 nM [1]. While not a direct measurement on the target compound, this class-level evidence demonstrates that ortho-fluorine substitution on the benzyl ring can produce nanomolar target engagement, potentially differentiating it from para-fluoro or unsubstituted benzyl analogs in enzyme inhibition assays.

Structure-activity relationship Binding affinity HPGDS

Recommended Application Scenarios for Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate


Structure-Activity Relationship (SAR) Studies Comparing 2-Fluorobenzyl vs. 4-Fluorobenzyl Pyrazole Isomers

Based on the equivalent computed lipophilicity and TPSA between 2- and 4-fluorobenzyl isomers (XLogP3 = 3.0, TPSA = 44.1 Ų) , this compound serves as the optimal ortho-fluoro probe in head-to-head SAR campaigns. Researchers investigating target engagement differences driven solely by benzyl orientation can use this compound alongside the 4-fluorobenzyl analog to isolate steric and electronic contributions to binding affinity, as demonstrated by the 26 nM HPGDS IC₅₀ observed in related 2-fluorobenzyl pyrazoles [1].

Synthesis of Agrochemical Intermediates Requiring Ortho-Fluorine Substitution

The methyl ester functionality allows straightforward hydrolysis to the corresponding carboxylic acid (CAS 1946828-42-7), which serves as a key building block for agrochemical active ingredients. The 2-fluorobenzyl orientation, as opposed to 4-fluorobenzyl, may be critical for maintaining fungicidal or herbicidal potency in target compounds, supported by class-level evidence from trifluoromethylpyrazole carboxamides [1]. Procurement of this specific isomer ensures synthetic fidelity to patented agrochemical structures.

Development of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors

Class-level evidence indicates that 2-fluorobenzyl-substituted trifluoromethylpyrazoles can achieve nanomolar inhibition of HPGDS (IC₅₀ = 26 nM) [1]. Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, as a methyl ester precursor, can be elaborated into carboxamide derivatives for HPGDS inhibitor development. Procurement of the 2-fluorobenzyl isomer is essential for replicating the binding mode observed in active chemotypes.

Analytical Reference Standard for Positional Isomer Differentiation

Given the near-identical physicochemical properties (XLogP3, TPSA, molecular weight) between the 2-fluorobenzyl and 4-fluorobenzyl isomers , this compound can serve as a reference standard for developing HPLC or LC-MS methods capable of resolving positional isomers. Its ≥95% commercial purity supports its use as a calibration standard in quality control workflows for isomer-specific synthesis.

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